2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one
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Overview
Description
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is an organic compound with the molecular formula C11H13BrO2. This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one typically involves the bromination of 1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various biochemical assays and studies to investigate enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)-ethanone: Similar structure but lacks the dimethyl groups.
1-(4-Methoxy-2,5-dimethylphenyl)-propan-1-one: Similar structure but lacks the bromine atom.
4-Methoxy-2,5-dimethylbenzaldehyde: Similar aromatic ring structure but different functional groups.
Uniqueness
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-(4-methoxy-2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-7-6-11(15-4)8(2)5-10(7)12(14)9(3)13/h5-6,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWUBMOUIVHXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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